oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline is a complex organic compound with a unique structure that combines the properties of oxalic acid and tetrahydrocarbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline typically involves multiple steps. One common method includes the reaction of 4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline with oxalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalic acid derivatives, while substitution reactions can produce a variety of substituted aniline compounds .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydrocarbazole derivatives and oxalic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline is unique due to its combination of oxalic acid and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1037405-04-1 |
---|---|
Molekularformel |
C20H20N2O6S |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline |
InChI |
InChI=1S/C18H18N2O2S.C2H2O4/c19-13-9-11-14(12-10-13)23(21,22)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1,3,5,7,9-12H,2,4,6,8,19H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VJCINNBTQJWNTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.